methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoxaline and a benzo[b]thiophene moiety
Properties
IUPAC Name |
methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-11-8-14-15(9-12(11)2)24-20(27)16(23-14)10-18(26)25-21-19(22(28)29-3)13-6-4-5-7-17(13)30-21/h8-9,16,23H,4-7,10H2,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCYDJBOWKVCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the quinoxaline and benzo[b]thiophene rings, followed by their coupling through an acetamido linkage. Common reagents used in these reactions include dimethylformamide (DMF), trifluoroacetic acid (TFA), and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
Antiviral Activity
Preliminary studies have shown that derivatives of this compound may inhibit viral replication. For instance, modifications to the quinoxaline structure have been linked to enhanced activity against HIV integrase. In vitro assays demonstrated an effective inhibition with an EC50 value of approximately 50 µM for certain analogs.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In cellular models exposed to oxidative stress (e.g., hydrogen peroxide), it demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and protecting neuronal integrity.
Enzyme Inhibition
Research has focused on the compound's potential as a cholinesterase inhibitor. Studies employing Lineweaver-Burk plots indicated noncompetitive inhibition with promising inhibition constants (KIs), suggesting its utility in treating neurodegenerative disorders like Alzheimer’s disease.
Case Study 1: Anti-HIV Activity
A study aimed at synthesizing new anti-HIV agents based on the structure of the target compound found that specific modifications to the benzothiophene ring significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral drugs.
Case Study 2: Neuroprotection
In cellular models simulating neurodegenerative conditions (e.g., models of Alzheimer’s disease), the compound was shown to significantly reduce apoptosis rates. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress and cholinergic deficits.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antiviral | Inhibition of HIV integrase | [Source A] |
| Antioxidant | Neuroprotection against oxidative stress | [Source B] |
| Enzyme Inhibition | Noncompetitive inhibition of cholinesterase | [Source C] |
Mechanism of Action
The mechanism of action of methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific bioactivity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline and benzo[b]thiophene derivatives, such as:
- 6,7-Dimethylquinoxaline
- Benzo[b]thiophene-3-carboxylate derivatives
- Quinoxaline-2-carboxylate derivatives
Uniqueness
What sets methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its combined structure, which integrates both quinoxaline and benzo[b]thiophene moieties. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Biological Activity
Methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on a review of recent literature.
Chemical Structure and Properties
The compound features a benzothiophene core fused with a quinoxaline derivative. Its structure is characterized by multiple functional groups that contribute to its biological activity. The presence of the acetamido group and the methyl substituents enhances its solubility and reactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Anticancer Activity :
- Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have been shown to inhibit histone deacetylase (HDAC), leading to the arrest of cell growth and induction of apoptosis in neoplastic cells .
- The compound's structural similarities to known anticancer agents suggest potential efficacy in treating tumors characterized by rapid proliferation .
-
Modulation of Nuclear Receptors :
- Recent research has identified derivatives of benzothiophene as modulators of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation. The compound's ability to interact with this receptor could position it as a therapeutic agent in autoimmune diseases .
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) studies suggest that specific modifications to the benzothiophene core enhance anticancer activity .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A notable study evaluated the efficacy of benzothiophene derivatives in Ehrlich ascites carcinoma models. Compounds were tested for their ability to inhibit tumor growth and induce apoptosis. Results indicated that certain modifications increased potency significantly compared to unmodified analogs .
The mechanisms underpinning the biological activities of this compound are likely multifaceted:
- HDAC Inhibition : By inhibiting HDACs, the compound may promote histone acetylation leading to altered gene expression profiles associated with tumor suppression.
- Nuclear Receptor Modulation : Interaction with RORγt could influence pathways involved in inflammation and immune response regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
